molecular formula C12H16BF2NO4S B13583815 2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

2,4-Difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Cat. No.: B13583815
M. Wt: 319.14 g/mol
InChI Key: YGPVVOUIFDMING-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound that combines the properties of fluorinated aromatic rings, boronic esters, and sulfonamides. This unique combination makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The presence of fluorine atoms enhances the compound’s stability and biological activity, while the boronic ester group is crucial for Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step processThe final step involves the sulfonylation of the aromatic ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted aromatic compounds.

    Coupling: Biaryl compounds.

    Reduction/Oxidation: Amines or sulfonic acids.

Mechanism of Action

The mechanism of action of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is primarily related to its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, forming a palladium-aryl intermediate. This intermediate then reacts with an aryl halide to form a new carbon-carbon bond, completing the coupling reaction . The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H16BF2NO4S

Molecular Weight

319.14 g/mol

IUPAC Name

2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H16BF2NO4S/c1-11(2)12(3,4)20-13(19-11)7-5-10(21(16,17)18)9(15)6-8(7)14/h5-6H,1-4H3,(H2,16,17,18)

InChI Key

YGPVVOUIFDMING-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)F)S(=O)(=O)N

Origin of Product

United States

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